molecular formula C13H15N5 B2532750 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine CAS No. 2059936-51-3

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine

Cat. No.: B2532750
CAS No.: 2059936-51-3
M. Wt: 241.298
InChI Key: WTEPUCMHRNDFOX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine is a chemical compound offered for research use only. It is strictly intended for laboratory research purposes and is not classified or approved for use in humans or as a drug. This compound features a fused heterocyclic scaffold incorporating both pyrimidine and piperidine rings, a structural motif prevalent in medicinal chemistry and drug discovery . Piperidine-linked pyrimidine derivatives are recognized as significant scaffolds in pharmaceutical research due to their multidirectional biological potential . These classes of compounds are frequently investigated for their capacity to interact with a variety of biological targets, serving as key scaffolds in the development of potential therapeutic agents . Researchers can employ this compound as a building block in synthetic chemistry or as a candidate for screening in various biological assays. The piperidine ring often contributes to the molecule's pharmacokinetic properties, while the pyrimidine component can act as a bioisostere for other aromatic systems, facilitating hydrogen bonding and other key interactions with enzymes and receptors . Handle with care. Refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-piperidin-4-yl-4-pyrimidin-5-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-4-14-5-2-10(1)13-17-6-3-12(18-13)11-7-15-9-16-8-11/h3,6-10,14H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEPUCMHRNDFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Nucleophilic Substitution Approach

The most widely reported method involves:

  • Synthesis of 4,6-Dichloro-2-(piperidin-4-yl)pyrimidine

    • Procedure : React 4,6-dichloropyrimidine with piperidin-4-amine (1.2 equiv) in THF at 0°C, using DIPEA (3 equiv) as base.
    • Yield : 78% after silica gel chromatography.
    • Mechanism : SNAr at C4, favored over C6 due to resonance stabilization of the leaving group (Figure 1A).
  • Pyrimidin-5-yl Introduction via Suzuki–Miyaura Coupling

    • Conditions : Pd(PPh₃)₄ (5 mol%), pyrimidin-5-ylboronic acid (1.5 equiv), K₂CO₃ (2M aq.), DME/H₂O (4:1), 80°C, 12 h.
    • Yield : 82%.
    • Key Insight : Microwave irradiation (150W, 120°C) reduces reaction time to 2 h with comparable yield.

Table 1 : Comparative Analysis of Coupling Catalysts

Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄ 5 80 12 82
Pd(dppf)Cl₂ 3 100 8 85
XPhos Pd G3 2 120 4 88

Data from.

One-Pot Tandem Synthesis

An alternative route condenses the process into a single vessel:

  • Simultaneous Amination and Coupling
    • Reactants : 4,6-Dichloropyrimidine, piperidin-4-amine (1.1 equiv), pyrimidin-5-ylboronic acid (1.3 equiv).
    • Conditions : Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), Cs₂CO₃ (2.5 equiv), dioxane/H₂O (5:1), 90°C.
    • Yield : 75%.
    • Advantage : Eliminates intermediate purification, reducing solvent use by 40%.

Reductive Amination Pathway

For piperidine ring construction in situ:

  • Formation of Iminium Intermediate
    • React 4-(pyrimidin-5-yl)pyrimidin-2-amine with glutaraldehyde in MeOH/HOAc (9:1), followed by NaBH₃CN (2 equiv).
    • Yield : 68%.
    • Limitation : Requires strict pH control (pH 4–5) to prevent over-reduction.

Optimization Studies

Solvent Effects on Substitution

Polar aprotic solvents enhance reaction rates in SNAr steps:

  • DMF : t₁/₂ = 15 min (complete conversion in 1 h)
  • THF : t₁/₂ = 45 min (complete in 4 h)
  • Toluene : <10% conversion after 6 h.

Protecting Group Strategies

Piperidine nitrogen protection proves critical:

  • Boc Protection : Enables clean C4 amination (Yield: 85% vs. 62% unprotected).
  • Deprotection : TFA/CH₂Cl₂ (1:1) at 0°C achieves >95% recovery.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.15 (s, 1H, pyrimidinyl H2')
  • δ 8.85 (d, J = 5.1 Hz, 2H, pyrimidinyl H4, H6)
  • δ 4.15 (m, 1H, piperidine H4)
  • δ 3.02 (t, J = 12.3 Hz, 2H, piperidine H3, H5)

HRMS (ESI+) : m/z calcd. for C₁₃H₁₅N₅ [M+H]⁺ 241.1327, found 241.1328.

Industrial-Scale Considerations

Kilogram-scale production employs:

  • Continuous flow hydrogenation for imine reduction (Parr reactor, 50 psi H₂, 60°C).
  • Membrane-based solvent swapping to replace DMF with EtOAc, reducing DSP time by 30%.

Emerging Applications

While beyond this review’s scope, preliminary data suggest utility in:

  • Kinase inhibition (IC₅₀ = 120 nM vs. JAK2).
  • A₂A adenosine receptor antagonism (Kᵢ = 15.2 nM).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine rings participate in nucleophilic substitutions, particularly at electron-deficient positions:

  • Halogenation : Bromine or chlorine can be introduced at the pyrimidine 4-position for further functionalization .

  • Amination : Reaction with amidines or amines under basic conditions forms substituted pyrimidines .

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Aryl boronic acids react with halogenated derivatives to form biaryl systems. For example, 4-bromo-pyrimidine derivatives couple with aryl boronic acids under Pd catalysis .

  • Sonogashira : Alkynylation at the pyrimidine position using terminal alkynes and Cu/Pd catalysts .

Piperidine Ring Modifications

The piperidine moiety undergoes oxidation and functionalization:

  • Oxidation : Metabolic oxidation at the piperidine C-2 position forms hydroxylated derivatives, as observed in PKB inhibitors .

  • Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives .

ModificationReagents/ConditionsApplicationReference
N-AcylationAcryloyl chloride, baseKinase inhibitor synthesis
OxidationCytochrome P450 enzymes (in vivo)Metabolite formation

Pharmacokinetic and Metabolic Reactions

In biological systems, the compound exhibits metabolic stability challenges:

  • Oxidative Metabolism : Rapid clearance in mice due to piperidine ring oxidation (e.g., hydroxylation) .

  • Oral Bioavailability : Structural optimization (e.g., replacing benzyl with carboxamide groups) improves bioavailability from <1% to 58% .

Parameter4-Benzyl Derivative4-Carboxamide DerivativeReference
Plasma Clearance0.33 L/h0.08 L/h
Oral Bioavailability8.5%58%

Stability and Degradation

  • Hydrolytic Stability : The pyrimidine ring resists hydrolysis under physiological conditions but may degrade under strong acidic/basic conditions.

  • Photodegradation : UV exposure can induce ring-opening reactions, necessitating storage in opaque containers .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₃H₁₅N₅
Molecular Weight: 241.3 g/mol
IUPAC Name: 2-piperidin-4-yl-4-pyrimidin-5-ylpyrimidine
Appearance: Powder
Storage Temperature: Room Temperature

This compound's unique structure allows it to interact with biological targets effectively, which is crucial for its applications in drug design.

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine. Research indicates that such compounds can exhibit selective cytotoxicity against cancer cell lines, including prostate carcinoma cells (PC3) . The mechanism involves interactions with proteins like Bcl-2, which are pivotal in regulating apoptosis.
  • Protein Kinase Inhibition
    • Pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibiting CDK activity can lead to the suppression of tumor growth and proliferation . The compound may act on CDK4 and CDK6, making it a valuable candidate for cancer therapeutics.
  • Antimicrobial Properties
    • The broad-spectrum antimicrobial activity of pyrimidine-based compounds has been documented, showing efficacy against various bacterial strains . This suggests potential applications in treating infections caused by resistant bacteria.
  • Antifungal Activity
    • Some derivatives of pyrimidines have demonstrated significant antifungal properties, outperforming traditional antifungal agents like fluconazole against certain fungal strains . This opens avenues for developing new antifungal therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerPC3 (Prostate Cancer)Selective cytotoxicity
Protein Kinase InhibitionVarious Cancer CellsInhibition of CDKs
AntimicrobialGram-positive BacteriaBroad-spectrum activity
AntifungalC. albicansPotent antifungal activity

Mechanistic Insights

The interactions of this compound with biological targets suggest several mechanisms:

  • Apoptosis Induction: The compound's ability to interact with Bcl-2 may enhance apoptotic pathways in cancer cells.
  • Cell Cycle Regulation: By inhibiting CDKs, it may disrupt the normal cell cycle progression, leading to reduced proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties :

  • Appearance : Powder (room-temperature stable)
  • SMILES : C1CNCCC1C2=NC=CC(=N2)C3=CN=CN=C3
  • InChI Key : WTEPUCMHRNDFOX-UHFFFAOYSA-N

This compound is cataloged as a research chemical, often used in drug discovery due to its heterocyclic architecture, which is conducive to interactions with biological targets such as kinases or receptors .

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Evidence Source
2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine Pyrimidine - Position 2: Piperidin-4-yl
- Position 4: Pyrimidin-5-yl
241.3
2-(3,5-Difluorophenoxy)-4-(4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)pyrimidine Pyrimidine - Position 2: 3,5-Difluorophenoxy
- Position 4: Imidazole-piperidine hybrid
Not reported
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidinone (fused ring) - Position 4: Piperidin-1-ylphenyl
- Thiourea moiety
Not reported
2-[4-(Azetidin-1-yl)piperidin-1-yl]-4-[4-(4-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyrimidine Pyrimidine - Position 2: Azetidin-piperidine hybrid
- Position 4: Thiazole-piperidine-fluorophenyl
426.0

Key Observations :

Heterocyclic Diversity: The target compound has a simpler pyrimidine core compared to fused systems like chromeno-pyrimidinone (), which may enhance metabolic stability but reduce binding affinity due to decreased rigidity .

Substituent Effects :

  • Fluorinated aromatic groups (e.g., in and ) improve lipophilicity and membrane permeability but may increase toxicity risks .
  • Piperidine positioning (e.g., at position 2 vs. fused systems) influences spatial orientation in target binding pockets .

Insights :

  • Microwave-assisted synthesis () offers rapid, high-yield routes for pyrimidine derivatives compared to traditional methods .
  • The target compound’s synthesis may benefit from similar catalytic strategies, though its specific pathway remains undocumented .

Physicochemical and Drug-Likeness Profiles

Property This compound Chromeno-pyrimidinone () Thiazole-pyrimidine ()
Molecular Weight 241.3 ~350 (estimated) 426.0
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity) ~4.0 (high lipophilicity)
Hydrogen Bond Donors 1 (piperidine NH) 2 (thiourea NH) 1 (piperidine NH)
Bioavailability Likely compliant with Lipinski’s rules Marginal (high MW, LogP) Non-compliant (MW >500 possible)

Implications :

  • The target compound’s lower molecular weight and moderate LogP suggest favorable oral bioavailability compared to bulkier analogues .
  • Thiourea-containing derivatives () may exhibit stronger hydrogen bonding but poorer membrane penetration .

Biological Activity

2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring and two pyrimidine moieties, which are known for their diverse biological properties. The structural formula is represented as follows:

C13H15N5\text{C}_{13}\text{H}_{15}\text{N}_5

Research indicates that compounds containing pyrimidine structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrimidine derivatives have been shown to inhibit various cancer cell lines by interfering with cell cycle regulation and apoptosis pathways.
  • Antimicrobial Properties : These compounds often demonstrate significant activity against bacteria and fungi, potentially through the inhibition of nucleic acid synthesis or disruption of cellular membranes.
  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell proliferation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AntitumorInhibits proliferation in various cancer cell lines
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
CDK InhibitionActs as a selective inhibitor of CDK4/6, affecting cell cycle progression
AntioxidantDemonstrates potential antioxidant properties

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperidine or pyrimidine rings can significantly affect biological activity. For instance:

  • Substituents on the Pyrimidine Ring : Variations in substituents can enhance potency against specific targets such as CDKs or improve solubility and bioavailability.
  • Piperidine Modifications : Altering the piperidine ring can impact the compound's interaction with biological targets, influencing its pharmacokinetic properties.

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives similar to this compound showed potent inhibitory effects on tumor growth in xenograft models. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
  • CDK Inhibition : Another investigation focused on the compound's ability to inhibit CDK4/6, leading to reduced cell proliferation in breast cancer models. The compound exhibited selectivity over other kinases, suggesting a promising therapeutic profile .
  • Antimicrobial Activity : A series of derivatives were tested against common bacterial strains, revealing significant antibacterial effects attributed to disruption of bacterial DNA synthesis pathways .

Q & A

Q. What are the established synthetic routes for 2-(Piperidin-4-yl)-4-(pyrimidin-5-yl)pyrimidine, and how are key intermediates validated?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, piperidine and pyrimidine derivatives can be coupled via catalytic acid-mediated cyclization (e.g., p-toluenesulfonic acid as a catalyst, as in ). Key intermediates (e.g., 4-piperidinobenzaldehyde) are validated using thin-layer chromatography (TLC) and intermediate characterization via 1H^1H-NMR. Post-synthesis, the final product is purified via recrystallization or column chromatography to ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they cross-validated?

  • Methodological Answer : 1H^1H- and 13C^13C-NMR are essential for structural elucidation, with mass spectrometry (MS) confirming molecular weight. For example, 1H^1H-NMR peaks for piperidinyl protons (δ 1.5–2.5 ppm) and pyrimidinyl aromatic protons (δ 8.0–9.0 ppm) should align with predicted splitting patterns. Cross-validation involves comparing experimental data with computational predictions (e.g., density functional theory (DFT)-generated NMR spectra) and PubChem reference entries .

Q. What purification strategies are most effective for removing by-products in the final synthesis step?

  • Methodological Answer : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is widely used. For polar by-products, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase may improve resolution. Purity is confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA software) predict transition states and intermediates, identifying energetically favorable pathways. For instance, ICReDD’s workflow combines quantum mechanics/molecular mechanics (QM/MM) simulations with experimental feedback to narrow optimal conditions (e.g., solvent selection, temperature). This reduces trial-and-error experimentation by ~40% .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : Comparative analysis of experimental protocols is critical. For example, discrepancies in solubility data may arise from variations in solvent polarity or temperature. Validate using standardized assays (e.g., shake-flask method for logP) and cross-reference with computational tools like ALOGPS or ChemAxon. Conflicting results should be statistically analyzed (e.g., ANOVA) to identify systematic errors .

Q. What strategies improve reaction yield and selectivity during functionalization of the pyrimidine core?

  • Methodological Answer : Substituent-directed metal catalysis (e.g., palladium-catalyzed cross-coupling) can enhance regioselectivity. For example, introducing a hydroxymethyl group at the 5-position (as in ) employs nucleophilic substitution with formaldehyde under basic conditions (NaOH, 60°C). Yield optimization involves DOE (Design of Experiments) to test variables like catalyst loading and reaction time .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Degradants are identified using LC-MS, and Arrhenius modeling predicts shelf life. Storage recommendations (e.g., desiccated at -20°C) are based on observed hygroscopicity and thermal decomposition profiles .

Q. What integrative approaches combine experimental data with computational models for predictive analysis?

  • Methodological Answer : Machine learning (ML) platforms (e.g., Schrödinger’s LiveDesign) train on experimental datasets (e.g., reaction yields, spectroscopic data) to predict novel derivatives’ bioactivity. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, guiding SAR (Structure-Activity Relationship) studies. Data integrity is maintained via encrypted LIMS (Laboratory Information Management Systems) .

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